molecular formula C17H19N3 B5909401 4-(dimethylamino)benzaldehyde (1-phenylethylidene)hydrazone CAS No. 6510-37-8

4-(dimethylamino)benzaldehyde (1-phenylethylidene)hydrazone

Cat. No. B5909401
CAS RN: 6510-37-8
M. Wt: 265.35 g/mol
InChI Key: TZAMHKUTURYHSL-QBSYBSNLSA-N
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Description

4-(dimethylamino)benzaldehyde (1-phenylethylidene)hydrazone, commonly known as DAB-PHEH, is a chemical compound that has been widely studied for its potential in various scientific applications. It is a yellow crystalline solid with a molecular formula of C17H19N3O and a molar mass of 281.36 g/mol.

Mechanism of Action

The mechanism of action of DAB-PHEH is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex can then interact with biological molecules and potentially inhibit their function.
Biochemical and Physiological Effects:
DAB-PHEH has been shown to have antitumor and antimicrobial effects in vitro. It has also been investigated for its potential to induce apoptosis, or programmed cell death, in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of DAB-PHEH.

Advantages and Limitations for Lab Experiments

One advantage of DAB-PHEH is its fluorescent properties, which make it useful for detection and imaging purposes. Additionally, its potential antitumor and antimicrobial properties make it a promising compound for further investigation. However, its mechanism of action is not fully understood, and its potential toxicity and side effects need to be further evaluated.

Future Directions

There are several potential future directions for the study of DAB-PHEH. One area of interest is its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further investigation into its antitumor and antimicrobial properties could lead to the development of new cancer treatments and antibiotics. Finally, more research is needed to fully understand the mechanism of action and potential side effects of DAB-PHEH.

Synthesis Methods

DAB-PHEH can be synthesized through the condensation reaction of 4-(dimethylamino)benzaldehyde and 1-phenylethylhydrazine. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is isolated through recrystallization or column chromatography.

Scientific Research Applications

DAB-PHEH has been studied for its potential as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been investigated for its antitumor and antimicrobial properties. Additionally, DAB-PHEH has been used as a reagent in the synthesis of other compounds.

properties

IUPAC Name

N,N-dimethyl-4-[(E)-[(Z)-1-phenylethylidenehydrazinylidene]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-14(16-7-5-4-6-8-16)19-18-13-15-9-11-17(12-10-15)20(2)3/h4-13H,1-3H3/b18-13+,19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAMHKUTURYHSL-QBSYBSNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=CC1=CC=C(C=C1)N(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N=C/C1=CC=C(C=C1)N(C)C)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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